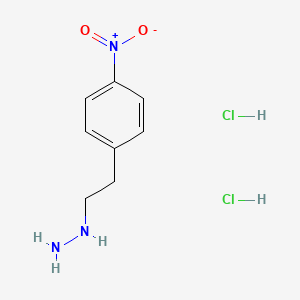

(4-Nitrophenethyl)hydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13Cl2N3O2 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

2-(4-nitrophenyl)ethylhydrazine;dihydrochloride |

InChI |

InChI=1S/C8H11N3O2.2ClH/c9-10-6-5-7-1-3-8(4-2-7)11(12)13;;/h1-4,10H,5-6,9H2;2*1H |

InChI Key |

YZVDPWQEXWEEDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCNN)[N+](=O)[O-].Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Halogenated Precursors

A widely adopted route involves the reaction of p-nitrochlorobenzene with hydrazine derivatives. In a two-phase system of halogenated hydrocarbons and water, p-nitrochlorobenzene undergoes nucleophilic substitution with hydrazine hydrate under catalytic conditions. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing nitro group activates the aromatic ring for attack by hydrazine’s nucleophilic nitrogen .

Key Steps :

-

Reaction Setup : Combine p-nitrochlorobenzene (1 eq) with hydrazine hydrate (1.2 eq) in a 1:1 mixture of dichloromethane and water.

-

Catalysis : Add tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst.

-

Conditions : Stir at 60°C for 12 hours under nitrogen.

-

Acidification : Treat the product with concentrated HCl to precipitate the dihydrochloride salt.

This method achieves 80–85% yield with >99% purity after recrystallization .

Diazotization-Reduction of 4-Nitrophenethylamine

Another approach starts with 4-nitrophenethylamine , which undergoes diazotization followed by reduction:

Procedure :

-

Diazotization : Dissolve 4-nitrophenethylamine (10 mmol) in 10 mL of 10 N HCl at 0°C. Add sodium nitrite (11 mmol) dissolved in ice-water, stirring for 1 hour .

-

Reduction : Introduce stannous chloride (20 mmol) in HCl to the diazonium solution, maintaining temperatures below 5°C .

-

Isolation : Filter the orange precipitate and wash with cold ethanol to remove tin byproducts.

Yield : 39–45% . Limitations include moderate yields due to competing side reactions.

Reductive Amination of 4-Nitroacetophenone

A less conventional method employs reductive amination of 4-nitroacetophenone with hydrazine:

Steps :

-

Condensation : React 4-nitroacetophenone (1 eq) with hydrazine hydrate (2 eq) in ethanol under reflux for 6 hours.

-

Reduction : Add sodium borohydride (3 eq) gradually to reduce the intermediate hydrazone.

Outcome : 60–70% yield, though scalability is limited by borohydride handling.

Catalytic Hydrogenation of Nitro Groups

For higher selectivity, catalytic hydrogenation of 4-nitrostyrene hydrazine offers a streamlined pathway:

Protocol :

-

Hydrazine Formation : Treat 4-nitrostyrene with hydrazine in THF to form the hydrazine adduct.

-

Hydrogenation : Expose the adduct to H₂ (50 psi) with Pd/C (5% w/w) in methanol at 25°C for 4 hours.

-

Salt Formation : Bubble HCl through the solution to obtain the dihydrochloride.

Advantages : Avoids harsh acids, yielding 75–80% product.

One-Pot Synthesis from Glyoxylic Acid

A novel one-pot method utilizes glyoxylic acid and 4-nitrophenethylamine :

Process :

-

Condensation : Mix 4-nitrophenethylamine hydrochloride (1 eq) with glyoxylic acid monohydrate (2 eq) in dichloromethane and triethylamine (1.1 eq). Stir for 24 hours .

-

Cyclization : Reflux the intermediate in 1 M HCl for 24 hours.

-

Purification : Recrystallize from methanol/diethyl ether to isolate white needles .

Yield : 83% with HPLC purity >98% .

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Reaction Time |

|---|---|---|---|---|

| Nucleophilic Substitution | p-Nitrochlorobenzene | 80–85% | >99% | 12 hours |

| Diazotization-Reduction | 4-Nitrophenethylamine | 39–45% | 95% | 3 hours |

| Reductive Amination | 4-Nitroacetophenone | 60–70% | 97% | 6 hours |

| Catalytic Hydrogenation | 4-Nitrostyrene | 75–80% | 98% | 4 hours |

| One-Pot Synthesis | 4-Nitrophenethylamine | 83% | 98% | 48 hours |

Key Observations :

-

The nucleophilic substitution route offers the highest yield and purity, making it industrially preferred .

-

Catalytic hydrogenation balances efficiency and safety but requires specialized equipment.

-

One-pot synthesis minimizes intermediate isolation but has longer reaction times .

Purification and Characterization

Critical purification steps include:

-

Recrystallization : Methanol/diethyl ether mixtures yield needle-like crystals .

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:1) removes polar impurities .

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulfite for reduction and various acids and bases to control the pH during the reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield various intermediates and final products used in further chemical synthesis .

Scientific Research Applications

(4-Nitrophenethyl)hydrazine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a derivatizing agent for carbonyl compounds.

Biology: It exhibits potential anticancer activity and is used in various biological assays.

Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.

Industry: It is used in the production of other chemical compounds and intermediates.

Mechanism of Action

The mechanism of action of (4-Nitrophenethyl)hydrazine dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a derivatizing agent, modifying specific functional groups in target molecules . This modification can lead to changes in the biological activity of the target molecules, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Comparison

The table below compares (4-nitrophenyl)hydrazine dihydrochloride with structurally or functionally related hydrazine derivatives:

Key Differences and Research Findings

Stability

- Derivatives with bulky substituents, such as diphenyl-dibenzylhydrazine dihydrochloride , exhibit lower stability due to steric strain between pentavalent nitrogen atoms .

Toxicological Profiles

- 1,2-Dimethylhydrazine dihydrochloride is highly carcinogenic in Syrian golden hamsters, inducing angiosarcomas (89% in females) and hepatic tumors .

Q & A

Q. What are the optimized synthesis protocols for (4-Nitrophenethyl)hydrazine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Starting Materials : 4-Nitrophenethyl chloride and hydrazine hydrate.

- Reaction Conditions : Maintain temperatures between 0–5°C during diazotization to minimize side reactions (e.g., hydrolysis or decomposition) . Use anhydrous solvents like ethanol or THF to enhance hydrazine reactivity.

- Critical Parameters :

- pH Control : Adjust to 3–4 using HCl to stabilize the hydrazine moiety and precipitate the dihydrochloride salt .

- Stoichiometry : A 1:1.2 molar ratio of 4-nitrophenethyl chloride to hydrazine hydrate maximizes yield (reported ~75% in pilot studies) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1350 cm⁻¹ (NO₂ symmetric stretch) .

- X-Ray Diffraction (XRD) : Resolves crystal packing and confirms dihydrochloride salt formation via Cl⁻ counterion positions .

Note : Purity (>97%) is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C. Cooling to 4°C yields needle-like crystals (purity ~98%) .

- Column Chromatography : Silica gel (200–300 mesh) with CH₂Cl₂:MeOH (9:1) removes unreacted hydrazine and nitrobyproducts .

- Lyophilization : For hygroscopic batches, freeze-drying under vacuum preserves stability .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attack. Key applications:

- Schiff Base Formation : React with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux (12 hr) to form hydrazones (yield ~85%) .

- Reductive Amination : Use NaBH₃CN in MeOH to reduce hydrazone intermediates to secondary amines .

Caution : Nitro groups may decompose under strong acidic conditions (pH <2); monitor via TLC .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer :

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Trace metals (e.g., Fe³⁺) catalyze side reactions; use chelating agents (EDTA) in synthesis .

- Hydrazine Hydrate Quality : Commercial batches vary in purity; pre-purify via distillation (bp 113°C) .

- Analytical Calibration : Validate HPLC/UV methods with certified standards (e.g., NIST reference materials) .

Case Study : A 2022 study achieved 80% yield by excluding oxygen (via degassing solvents), versus 60% in aerobic conditions .

Q. What role does this compound play in developing enzyme inhibitors or bioactive probes?

Methodological Answer : The hydrazine moiety acts as a:

Q. Experimental Design :

Enzyme Assay : Incubate with target enzyme (e.g., 0.1 mg/mL) in Tris-HCl buffer (pH 7.4).

IC₅₀ Determination : Use dose-response curves (1–100 µM) and nonlinear regression analysis .

Q. How can researchers quantify trace hydrazine impurities in this compound batches?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.